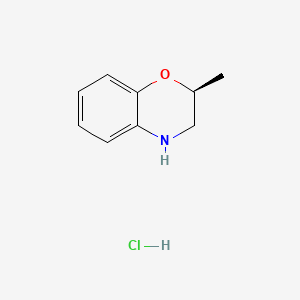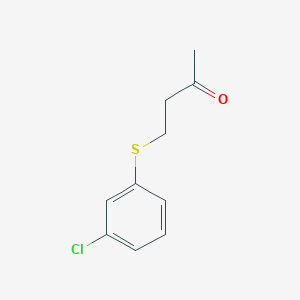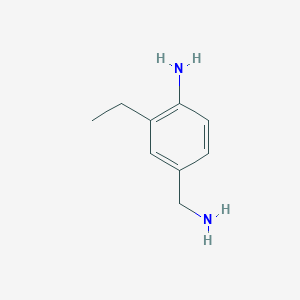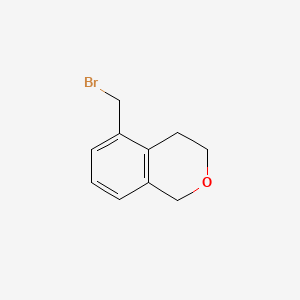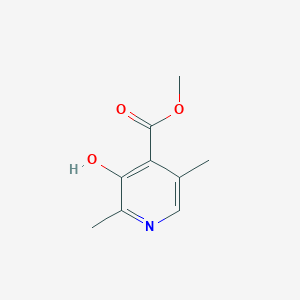
Potassium (4,4-difluorocycloheptyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (4,4-difluorocycloheptyl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. The compound is characterized by the presence of a cycloheptyl ring substituted with two fluorine atoms and a trifluoroborate group.
Métodos De Preparación
The synthesis of potassium (4,4-difluorocycloheptyl)trifluoroboranuide typically involves the reaction of 4,4-difluorocycloheptylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Potassium (4,4-difluorocycloheptyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluorocycloheptyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cycloheptyl derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various oxidizing and reducing agents depending on the desired transformation. Major products formed from these reactions include a range of difluorocycloheptyl and cycloheptyl derivatives .
Aplicaciones Científicas De Investigación
Potassium (4,4-difluorocycloheptyl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism by which potassium (4,4-difluorocycloheptyl)trifluoroboranuide exerts its effects involves its ability to act as a nucleophilic partner in various chemical reactions. The trifluoroborate group is particularly reactive in the presence of palladium catalysts, facilitating the formation of carbon-carbon bonds. This reactivity is due to the electron-withdrawing nature of the fluorine atoms, which enhances the nucleophilicity of the boron center .
Comparación Con Compuestos Similares
Potassium (4,4-difluorocycloheptyl)trifluoroboranuide can be compared with other organotrifluoroborates such as:
Potassium (4,4-difluorocyclohexyl)trifluoroboranuide: Similar in structure but with a cyclohexyl ring instead of a cycloheptyl ring.
Potassium 3,4-dichlorophenyltrifluoroborate: Contains a phenyl ring substituted with chlorine atoms.
Potassium phenyltrifluoroborate: A simpler structure with a phenyl ring.
The uniqueness of potassium (4,4-difluorocycloheptyl)trifluoroboranuide lies in its cycloheptyl ring, which provides distinct steric and electronic properties compared to its analogs .
Propiedades
Fórmula molecular |
C7H11BF5K |
|---|---|
Peso molecular |
240.07 g/mol |
Nombre IUPAC |
potassium;(4,4-difluorocycloheptyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF5.K/c9-7(10)4-1-2-6(3-5-7)8(11,12)13;/h6H,1-5H2;/q-1;+1 |
Clave InChI |
DMPJERGXWSUZQM-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CCCC(CC1)(F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


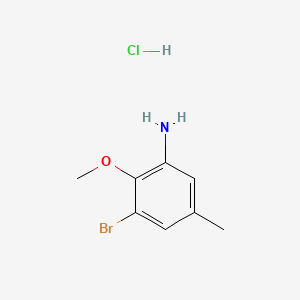
![(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13495220.png)
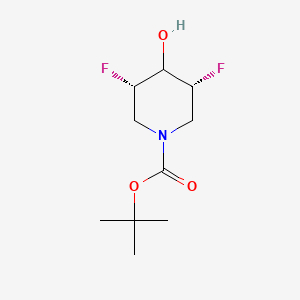
![4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride](/img/structure/B13495233.png)
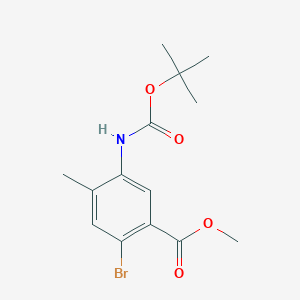
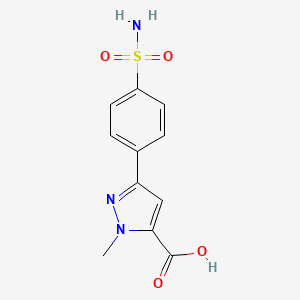
![tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate](/img/structure/B13495253.png)
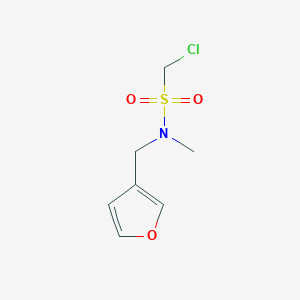
![5-[(3-Amino-4-methyl-pentyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495258.png)
